2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol
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Overview
Description
2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol is a complex organic compound with a unique structure that combines a purine base with a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the purine base: This step involves the synthesis of the purine ring system, which can be achieved through a series of cyclization reactions.
Introduction of the hydroxybutan-2-ylamino group: This step involves the addition of the hydroxybutan-2-ylamino group to the purine base through nucleophilic substitution reactions.
Attachment of the phenolic group: The final step involves the attachment of the phenolic group to the purine base, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Caffeine: A methylxanthine with a related purine structure.
Theobromine: Another methylxanthine with a similar purine base.
Uniqueness
2-[[[2-(1-Hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
500735-47-7 |
---|---|
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[[2-[[(2R)-1-hydroxybutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H26N6O2/c1-4-14(10-26)22-19-23-17(20-9-13-7-5-6-8-15(13)27)16-18(24-19)25(11-21-16)12(2)3/h5-8,11-12,14,26-27H,4,9-10H2,1-3H3,(H2,20,22,23,24)/t14-/m1/s1 |
InChI Key |
NDUVSANREQEDRE-CQSZACIVSA-N |
SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3O |
Key on ui other cas no. |
500735-47-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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